molecular formula C11H10N2O3 B188754 Ethyl 4-quinazolone-2-carboxylate CAS No. 29113-33-5

Ethyl 4-quinazolone-2-carboxylate

Cat. No.: B188754
CAS No.: 29113-33-5
M. Wt: 218.21 g/mol
InChI Key: BMCAWNQKVVTNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-quinazolone-2-carboxylate is a quinazoline derivative . It has the molecular formula C11H10N2O3 .


Synthesis Analysis

This compound can be synthesized from anthranilamide and ethyl oxalate .


Molecular Structure Analysis

The molecular weight of this compound is 218.21 g/mol .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder . It has a density of 1.3±0.1 g/cm3 . The melting point is 189-193 °C .

Scientific Research Applications

  • Quinazolone derivatives, including Ethyl 4-quinazolone-2-carboxylate, have shown potential in various pharmacological activities, such as antibacterial, antifungal, antiviral, anti-tubercular, anti-inflammatory, antimalarial, bronchodilatory, anticancer, antihypertensive, and analgesic effects (Kumar & Bhaskar, 2010).

  • This compound derivatives have been used in the synthesis of new Luotonin A derivatives, which have applications in medicinal chemistry, particularly in cancer research (Atia et al., 2017).

  • These compounds have been explored for their hypoglycemic activity, with certain derivatives showing effectiveness in lowering blood sugar levels (Gupta et al., 1969).

  • They have also been investigated for their cardiovascular activity, with some derivatives exhibiting marked hypotensive activity (Agarwal et al., 1981).

  • Some studies have shown that quinazolone derivatives, including this compound, possess significant antitumor properties, making them promising candidates for cancer treatment (Srivastava et al., 2009).

  • These compounds are also being explored in the design and synthesis of agents against various bacterial strains, including Mycobacterium tuberculosis, showcasing their potential in combating infectious diseases (Selvam et al., 2014).

Safety and Hazards

Ethyl 4-quinazolone-2-carboxylate should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

Properties

IUPAC Name

ethyl 4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCAWNQKVVTNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303655
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29113-33-5
Record name 29113-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-quinazolone-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-quinazolone-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-quinazolone-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-quinazolone-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-quinazolone-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-quinazolone-2-carboxylate
Customer
Q & A

Q1: What is the significance of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in the synthesis of luotonin A?

A1: Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate serves as a crucial starting material in the synthesis of luotonin A, a naturally occurring alkaloid with promising anticancer activity [, , ]. This compound undergoes key transformations, including Weinreb amidation with aromatic amines, to yield essential intermediates in the multi-step synthesis of luotonin A and its derivatives [].

Q2: What synthetic advantages does Weinreb amidation offer in this context?

A2: Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines presents a significantly improved synthetic route to anilide-type intermediates for luotonin A synthesis []. This method offers several advantages:

  • Versatility: This method accommodates a wide range of aromatic amines, even those with low nucleophilicity or challenging solubility and stability profiles []. This versatility is crucial for synthesizing diverse luotonin A analogues for structure-activity relationship studies.

Q3: Has the use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate led to the development of any novel luotonin A analogues?

A3: Yes, research utilizing ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has successfully produced novel luotonin A analogues. One notable example is the synthesis of a thiophene isostere of luotonin A, achieved by employing a thiophene-containing amine in the Weinreb amidation step []. This highlights the potential of this synthetic approach to generate structurally diverse analogues for exploring new biological activities and overcoming potential limitations of the parent compound.

Q4: Are there alternative synthetic routes to luotonin A that avoid the use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate?

A4: While ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate has proven to be a valuable starting point for luotonin A synthesis, researchers have explored alternative approaches. For instance, one study utilized a different set of starting materials, namely 1-(2-nitrophenyl)prop-2-en-1-one and the same ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, to achieve a concise total synthesis of luotonin A [, ]. The choice of synthetic route often depends on factors such as yield, cost-effectiveness, and the specific structural modifications desired in the final luotonin A analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.